molecular formula C8H8FNS B065253 3-Fluoro-4-methylbenzene-1-carbothioamide CAS No. 175277-87-9

3-Fluoro-4-methylbenzene-1-carbothioamide

Cat. No. B065253
CAS RN: 175277-87-9
M. Wt: 169.22 g/mol
InChI Key: WFCXNRMNVWYANI-UHFFFAOYSA-N
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Description

"3-Fluoro-4-methylbenzene-1-carbothioamide" is a chemical compound that is part of a larger class of compounds known for their varied applications in chemistry and material science. These compounds are typically characterized by their unique structural features, which often contribute to their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds similar to "3-Fluoro-4-methylbenzene-1-carbothioamide" often involves nucleophilic substitution reactions where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes, as seen in the synthesis of polysubstituted benzophenones from fluorobenzenes and benzaldehydes using N-heterocyclic carbene (NHC) catalyzed aroylation (Suzuki et al., 2008).

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis and Evaluation of Antimicrobial Properties: The compound 3-Fluoro-4-methylbenzene-1-carbothioamide is involved in the synthesis of various antimicrobial agents. For instance, a study by Başoğlu et al. (2012) describes the synthesis of linezolid-like molecules, where carbothioamide derivatives are treated with ethyl bromoacetate or substituted phenacyl bromides, resulting in compounds with good antitubercular activities (Başoğlu et al., 2012). Similar antimicrobial properties are noted in another study, emphasizing the creation of bi- and triheterocyclic azoles from carbothioamides, showing activity against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae (Demirci et al., 2013).
  • Crystal Structure and Stability: The study by Atioğlu et al. (2017) elucidates the crystal structure of a related compound, showcasing its planar molecular structure and stability due to intramolecular hydrogen bonding. This study emphasizes the structural significance of such compounds in scientific research (Atioğlu et al., 2017).

Synthesis and Evaluation in Pharmacological Applications

  • Pharmacological Activity Assessment: Compounds synthesized from 3-Fluoro-4-methylbenzene-1-carbothioamide derivatives have been evaluated for various pharmacological activities. For instance, Hussain and Kaushik (2015) synthesized derivatives exhibiting significant anti-inflammatory and antimicrobial properties, compared to standard drugs like ibuprofen (Hussain & Kaushik, 2015). In the realm of anticancer research, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have shown inhibitory effects on the proliferation of cancer cell lines, highlighting the therapeutic potential of such compounds (Hao et al., 2017).

properties

IUPAC Name

3-fluoro-4-methylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNS/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCXNRMNVWYANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396905
Record name 3-Fluoro-4-methylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175277-87-9
Record name 3-Fluoro-4-methylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methyl-thiobenzamide
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